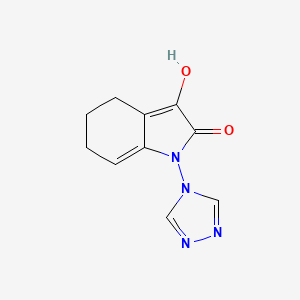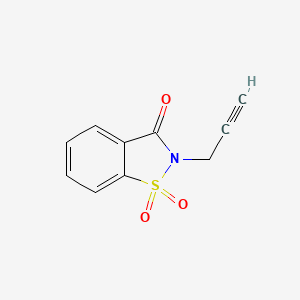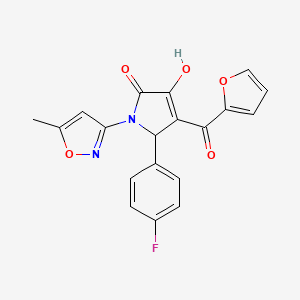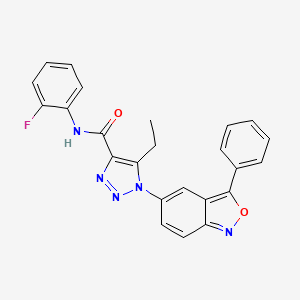
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide, or 8-MBC, is a novel small molecule pharmaceutical agent with a variety of biomedical applications. 8-MBC is synthesized from a chromene scaffold, which is a type of heterocyclic aromatic organic compound, and is known for its anti-inflammatory and immunosuppressive properties. 8-MBC is currently being investigated for its potential to treat a range of diseases, including cancer, inflammation, and autoimmune disorders.
Actividad Biológica
” (Ganesh et al., 2018).
Aplicaciones Científicas De Investigación
8-MBC has been studied for its potential to treat a variety of diseases, including cancer, inflammation, and autoimmune disorders. In particular, 8-MBC has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. 8-MBC has also been studied for its potential to modulate the immune system, and has been found to suppress T-cell activation in vitro. Additionally, 8-MBC has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Mecanismo De Acción
The exact mechanism of action of 8-MBC is not yet fully understood. However, it is believed that 8-MBC acts by inhibiting the activity of nuclear factor-kappa B (NF-kB). NF-kB is a transcription factor involved in the regulation of a variety of cellular processes, including inflammation, immune responses, and cell proliferation. By inhibiting NF-kB, 8-MBC is thought to reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and immunosuppressive effects, 8-MBC has been found to have a variety of biochemical and physiological effects. 8-MBC has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 8-MBC has also been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. Additionally, 8-MBC has been found to modulate the immune system, and has been found to suppress T-cell activation in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 8-MBC in laboratory experiments has several advantages and limitations. One advantage of 8-MBC is that it is relatively easy to synthesize, and can be produced in a variety of forms. Additionally, 8-MBC is relatively stable and can be stored for long periods of time. However, 8-MBC is also relatively expensive, and can be difficult to obtain in large quantities. Additionally, 8-MBC can be toxic in high concentrations, and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 8-MBC research. One potential direction is to investigate the potential of 8-MBC to treat a variety of diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further research could be done to investigate the mechanism of action of 8-MBC, as well as its biochemical and physiological effects. Additionally, further research could be done to investigate the potential of 8-MBC to modulate the immune system, and to identify potential therapeutic targets. Finally, further research could be done to investigate the potential of 8-MBC to reduce inflammation and modulate the immune system in vivo.
Métodos De Síntesis
8-MBC is synthesized from a chromene scaffold. This synthesis involves a series of steps, beginning with the condensation of 2-hydroxybenzaldehyde and 2-chlorobenzaldehyde to form 2-chloro-2-hydroxychromene. This intermediate is then reacted with dimethylamine to form 2-chloro-2-hydroxy-6-methylchromene, which is then treated with sodium hydroxide to form 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide. This synthesis is described in detail in the paper “Synthesis of 8-Methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide and Its
Propiedades
IUPAC Name |
8-methyl-N-(2-oxochromen-6-yl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-2-3-14-11-16(8-9-25-19(14)10-13)21(24)22-17-5-6-18-15(12-17)4-7-20(23)26-18/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUJPKUFNDYDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6423468.png)
![4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B6423480.png)
![13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423488.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B6423494.png)
![13-{[3-(dimethylamino)propyl]amino}-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423500.png)



![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6423533.png)
![2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6423537.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6423543.png)
![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)